Undecyl disulfide
Overview
Description
Undecyl disulfide is an organic compound with the molecular formula C22H46S2. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is often used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Undecyl disulfide is a compound that has been studied for its potential anti-inflammatory properties . The primary targets of this compound are macrophages, specifically M1 macrophages . Macrophages play a crucial role in the body’s immune response, and their activation can be broadly defined as M1 (pro-inflammatory) or M2 (homeostatic) phenotypes .
Mode of Action
This compound interacts with its targets by modulating key signaling pathways. Specifically, it has been shown to induce AKT and suppress MAPK/ERK signaling pathways . This modulation results in the downregulation of the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12, and the suppression of the expression of the nitric oxide (NO) converting enzyme iNOS .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It enhances the expression of the M2 activation markers Arginase1 and MRC1 . Moreover, it suppresses the expression of glucose transporters GLUT1 and GLUT3, suggesting that it may affect cell metabolism . The modulation of these pathways leads to downstream effects such as the inhibition of M1 activation of macrophages .
Pharmacokinetics
Disulfide bonds can be used as cleavable linkers for the delivery of chemotherapeutic drugs . They maintain high stability in a simulated physiological environment but rapidly disassemble under reductive conditions .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of M1 activation of macrophages . This is achieved by downregulating the production of pro-inflammatory cytokines, suppressing the expression of the NO converting enzyme iNOS, and enhancing the expression of the M2 activation markers Arginase1 and MRC1 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the redox environment in cancer cells can affect the sensitivity of disulfide bonds, leading to variations in the size and structure of micelles . Furthermore, the concentration of glutathione (GSH) in extracellular fluids at tumor sites can influence the responsiveness of disulfide-based drug carriers .
Biochemical Analysis
Biochemical Properties
Undecyl disulfide participates in biochemical reactions involving the formation, breakage, and rearrangement of disulfide bonds . These bonds are crucial for maintaining the secondary, tertiary, and quaternary structures of proteins, conferring physical and chemical stability .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. This discovery could potentially aid in the development of therapeutic strategies against cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For example, it has been found to inhibit M1 activation of macrophages by downregulating the production of pro-inflammatory cytokines TNFα, IL-6, and IL-12, suppressing the expression of the NO converting enzyme iNOS, and enhancing the expression of the M2 activation markers Arginase1 and MRC1 .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been used in the formation of photosensitive monolayers, where its stability and degradation over time can be observed .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of a compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in metabolic pathways related to disulfide stress. High expression of solute carrier family 7 member 11 (SLC7A11) in certain cells accelerates nicotinamide adenine dinucleotide phosphate (NADPH) depletion in the cytoplasm under glucose starvation, leading to an accumulation of disulfides that cannot be reduced, inducing disulfide stress and eventually disulfidptosis .
Transport and Distribution
It is known that disulfides can be transported and distributed within cells through various mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl disulfide can be synthesized through the reaction of undecyl thiol with an oxidizing agent. One common method involves the use of iodine as the oxidizing agent, which facilitates the formation of the disulfide bond. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidative coupling of undecyl thiol. This process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as copper or iron salts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Undecyl disulfide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiol using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The sulfur atoms in the disulfide bond can participate in nucleophilic substitution reactions, leading to the formation of various sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are frequently used.
Substitution: Nucleophiles such as thiolates and amines can react with the disulfide bond under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Undecyl thiol.
Substitution: Various sulfur-containing compounds depending on the nucleophile used.
Scientific Research Applications
Undecyl disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: It is employed in the study of redox biology and the role of disulfide bonds in protein structure and function.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its redox properties.
Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Dimethyl disulfide: A simpler disulfide with similar redox properties but lower molecular weight.
Dodecyl disulfide: Another long-chain disulfide with similar chemical properties but a slightly longer carbon chain.
Diphenyl disulfide: An aromatic disulfide with different solubility and reactivity characteristics.
Uniqueness
Undecyl disulfide is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its relatively long carbon chain makes it more hydrophobic compared to shorter disulfides, influencing its solubility and reactivity in various solvents and reaction conditions.
Properties
IUPAC Name |
1-(undecyldisulfanyl)undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMUJKMHJWGHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCSSCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303553 | |
Record name | Undecyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79458-27-8 | |
Record name | Undecyl disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecyl disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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